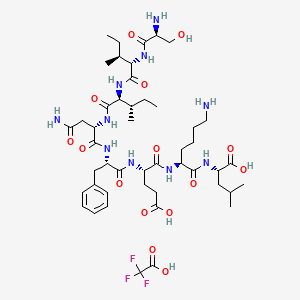
688805-40-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the CAS number 688805-40-5 is known as HEX3. HEX3 is a truncated form of the adenoviral hexon, which serves as the primary capsid protein for adenovirions. It consists of three identical polypeptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of HEX3 involves the synthesis of its polypeptide chains. The process typically includes the following steps:
Peptide Synthesis: The polypeptide chains are synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of HEX3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: HEX3, being a peptide, primarily undergoes reactions typical of peptides and proteins:
Hydrolysis: The peptide bonds in HEX3 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polypeptide chain into individual amino acids.
Oxidation: Certain amino acid residues in HEX3, such as methionine and cysteine, can undergo oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed:
Hydrolysis: Individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups
Scientific Research Applications
HEX3 has several scientific research applications, including but not limited to:
Virology: HEX3 is used in the study of adenoviruses, particularly in understanding the structure and function of the adenoviral capsid.
Immunology: HEX3 can be used to study immune responses to adenoviral infections and to develop vaccines.
Protein Engineering: HEX3 serves as a model protein for studying protein folding, stability, and interactions.
Drug Delivery: HEX3 can be explored for its potential in targeted drug delivery systems, leveraging its ability to form stable capsid structures
Mechanism of Action
HEX3 exerts its effects primarily through its role as a structural protein in adenoviruses. It forms the major capsid protein, providing structural integrity and stability to the viral particle. The molecular targets and pathways involved include:
Capsid Assembly: HEX3 interacts with other viral proteins to assemble the adenoviral capsid.
Host Cell Interaction: HEX3 plays a role in the initial interaction of the virus with host cells, facilitating viral entry and infection
Comparison with Similar Compounds
HEX1: Another truncated form of the adenoviral hexon with similar structural properties.
HEX2: A variant of the adenoviral hexon with slight differences in amino acid sequence.
Comparison:
Structural Differences: HEX3 is unique in its specific amino acid sequence and the resulting structural conformation.
Functional Differences: While HEX1 and HEX2 also serve as capsid proteins, HEX3 may have unique interactions and stability properties that make it distinct in its applications
Properties
CAS No. |
688805-40-5 |
|---|---|
Molecular Formula |
C₄₇H₇₈N₁₂O₁₄ |
Molecular Weight |
454.06 |
sequence |
One Letter Code: KYSPSNVKI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








